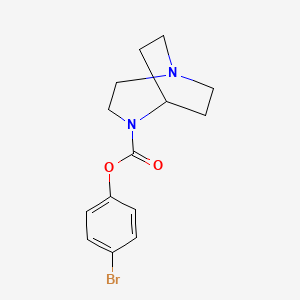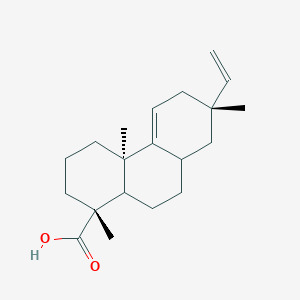![molecular formula C55H104O6 B1242930 TG(16:0/16:0/20:1(11Z))[iso3]](/img/structure/B1242930.png)
TG(16:0/16:0/20:1(11Z))[iso3]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:0/16:0/20:1(11Z))[iso3] is a triglyceride.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis in Disease Contexts
Triacylglycerols (TGs), such as TG(16:0/16:0/20:1(11Z))[iso3], have been extensively studied for their role in various diseases. In a study by Guan et al. (2017), ultra-performance liquid chromatography coupled with mass spectrometry was employed to analyze TGs with specific fatty acid chain compositions in human plasma and liver tissues. This research highlighted the importance of analyzing TGs like TG(16:0/16:0/20:1(11Z))[iso3] in the context of diseases like cardiovascular and liver diseases, including hepatocellular carcinoma (Guan et al., 2017).
Role in Infant Nutrition
TG(16:0/16:0/20:1(11Z))[iso3] and similar triacylglycerols are significant in infant nutrition. Innis (2011) discussed the stereospecific positioning of fatty acids in human milk TGs and how they combine with digestive lipases to enable efficient digestion and absorption, especially in infants. The study emphasized the unique structures of milk TGs and their role in providing essential fatty acids to infants (Innis, 2011).
Agricultural Applications
The potential of TG(16:0/16:0/20:1(11Z))[iso3] in agriculture, particularly in modifying plant oils, has been explored. A study by Van Erp et al. (2021) demonstrated the engineering of Arabidopsis thaliana to produce triacylglycerols with a specific fatty acid composition, mimicking human milk fat for potential use in infant formulas. This research indicates the possibility of bioengineering plants to produce specific TGs for dietary and nutritional purposes (Van Erp et al., 2021).
Thermogravimetric Analysis in Material Science
TG(16:0/16:0/20:1(11Z))[iso3] and related compounds have been studied using thermogravimetric analysis (TG) in various material science applications. For example, Perkins et al. (2007) utilized TG to understand the kinetics of thermal ZnO dissociation, which is crucial for optimizing solar reactor designs (Perkins et al., 2007).
Eigenschaften
Molekularformel |
C55H104O6 |
|---|---|
Molekulargewicht |
861.4 g/mol |
IUPAC-Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h25-26,52H,4-24,27-51H2,1-3H3/b26-25-/t52-/m1/s1 |
InChI-Schlüssel |
XRTUKMLVVRMOLM-PLYDGSRGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1242848.png)

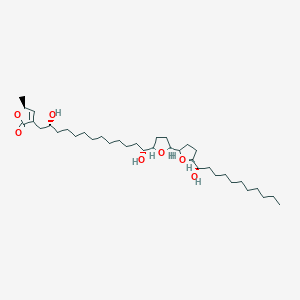

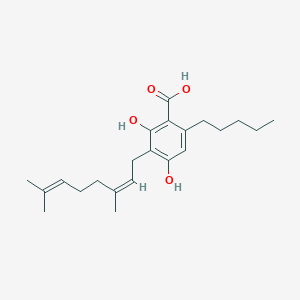
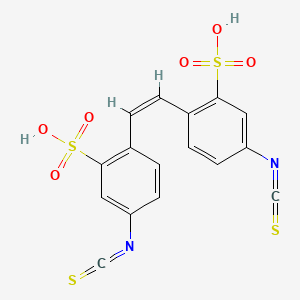
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)

![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)

![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
